L-Serin-O-sulfat

Übersicht

Beschreibung

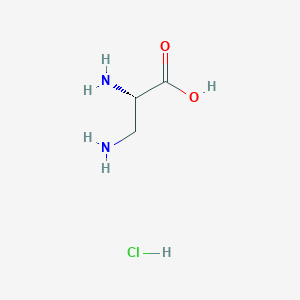

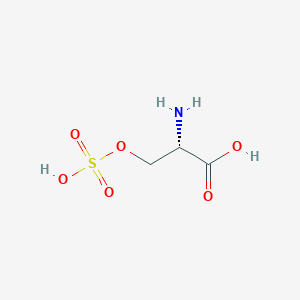

L-serine O-sulfate is a non-proteinogenic L-α-amino acid that is the O-sulfo derivative of L-serine.

Wissenschaftliche Forschungsanwendungen

L-Serin-O-sulfat hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Reagenz in verschiedenen chemischen Reaktionen und Syntheseprozessen eingesetzt.

Biologie: Untersucht wegen seiner Rolle im Zellstoffwechsel und in Signalwegen.

Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen bei neurologischen Erkrankungen und neurodegenerativen Erkrankungen

Industrie: Wird bei der Produktion verschiedener biochemischer Produkte durch mikrobielle Fermentation verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen Enzymen und Rezeptoren im Körper. Es dient als Vorläufer für die Synthese anderer wichtiger Biomoleküle, wie Glycin und Cystein. Zusätzlich kann es die Aktivität bestimmter Neurotransmitterrezeptoren modulieren und so zu seinen neuroprotektiven Wirkungen beitragen .

Ähnliche Verbindungen:

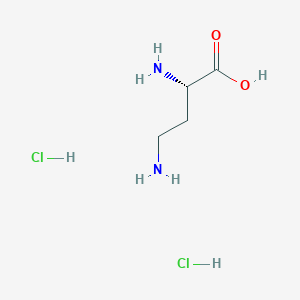

L-Cystein: Eine weitere schwefelhaltige Aminosäure mit ähnlichen biosynthetischen Wegen.

Einzigartigkeit: this compound ist einzigartig aufgrund seiner spezifischen Sulfonierung an der Hydroxylposition von Serin, die ihm besondere chemische und biologische Eigenschaften verleiht. Im Gegensatz zu L-Cystein und L-Methionin ist this compound keine proteinogene Aminosäure, was es zu einem wertvollen Werkzeug für die Untersuchung von Nicht-Standard-Aminosäurefunktionen und -anwendungen macht .

Wirkmechanismus

Target of Action

L-Serine O-sulfate is a non-proteinogenic L-α-amino acid . .

Biochemical Pathways

L-Serine, a closely related compound, plays a vital role in protein synthesis, cell proliferation, development, and sphingolipid formation in the central nervous system . It is predominantly synthesized by glycolate and phosphorylated pathways . The phosphorylated pathway, which is found in mammals, bacteria, and plants, comprises reactions of 3-phosphoglycerate dehydrogenase (PGDH), phosphoserine aminotransferase, and phosphoserine phosphatase . .

Pharmacokinetics

A study on l-serine, a closely related compound, suggests that l-serine is de novo synthesized from glucose via 3-phosphoglycerate/3-phosphoserine and via interconversion of glycine .

Result of Action

L-serine, a closely related compound, shows potential as a protective agent in various neurological diseases and neurodegenerative disorders .

Biochemische Analyse

Biochemical Properties

L-Serine O-sulfate participates in biochemical reactions as a substrate for the enzyme serine-sulfate ammonia-lyase . This enzyme belongs to the family of lyases, specifically ammonia lyases, which cleave carbon-nitrogen bonds .

Cellular Effects

The effects of L-Serine O-sulfate on cells and cellular processes are complex and multifaceted. It influences cell function by participating in the synthesis of sulfur amino acids, which are crucial for protein synthesis .

Molecular Mechanism

At the molecular level, L-Serine O-sulfate exerts its effects through its interactions with enzymes such as serine-sulfate ammonia-lyase . This enzyme catalyzes the conversion of L-Serine O-sulfate into pyruvate, ammonia, and sulfate .

Temporal Effects in Laboratory Settings

Its role in the synthesis of sulfur amino acids suggests that it may have long-term effects on cellular function .

Metabolic Pathways

L-Serine O-sulfate is involved in the metabolic pathways of sulfur amino acid synthesis . It interacts with enzymes such as serine-sulfate ammonia-lyase, which catalyzes its conversion into other compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: L-serine O-sulfate can be synthesized through the sulfonation of L-serine. The process involves the reaction of L-serine with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfate group at the hydroxyl position of the serine molecule .

Industrial Production Methods: Industrial production of L-serine O-sulfate typically involves the use of microbial fermentation processes. Escherichia coli, for example, can be genetically engineered to overexpress enzymes involved in the biosynthesis of L-serine and its subsequent sulfonation .

Analyse Chemischer Reaktionen

Reaktionstypen: L-Serin-O-sulfat durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Die Sulfatgruppe kann unter bestimmten Bedingungen durch andere Nucleophile substituiert werden.

Hydrolyse: this compound kann hydrolysiert werden, um L-Serin und Schwefelsäure zu erzeugen.

Häufige Reagenzien und Bedingungen:

Schwefeltrioxid oder Chlorsulfonsäure: Zur anfänglichen Sulfonierung von L-Serin verwendet.

Wasser: Wird in Hydrolysereaktionen verwendet, um this compound in seine Bestandteile zu zerlegen.

Wichtigste gebildete Produkte:

L-Serin: Das Hauptprodukt, das aus der Hydrolyse von this compound entsteht.

Schwefelsäure: Ein weiteres Produkt, das während des Hydrolyseprozesses entsteht.

Vergleich Mit ähnlichen Verbindungen

L-cysteine: Another sulfur-containing amino acid with similar biosynthetic pathways.

L-methionine: An essential amino acid that also contains sulfur and plays a crucial role in various metabolic processes.

Uniqueness: L-serine O-sulfate is unique due to its specific sulfonation at the hydroxyl position of serine, which imparts distinct chemical and biological properties. Unlike L-cysteine and L-methionine, L-serine O-sulfate is not a proteinogenic amino acid, making it a valuable tool for studying non-standard amino acid functions and applications .

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-sulfooxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO6S/c4-2(3(5)6)1-10-11(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFZGUGJDVUUGLK-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80211652 | |

| Record name | Serine O-sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626-69-7 | |

| Record name | O-Sulfo-L-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Serine O-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-serine O-sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03497 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Serine O-sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULFOSERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81K4VO7FNP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

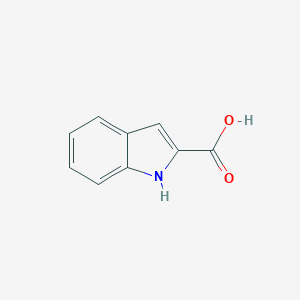

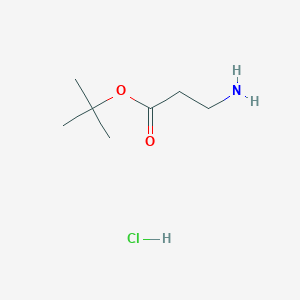

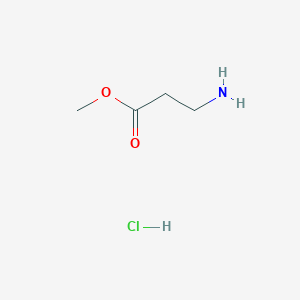

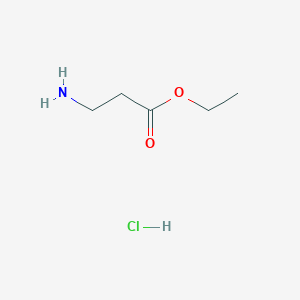

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is L-Serine O-sulfate and what is its primary target in the brain?

A1: L-Serine O-sulfate is a synthetic compound that acts as a potent inhibitor of serine racemase, an enzyme found primarily in the brain. Serine racemase is responsible for producing D-serine, an essential co-agonist for N-methyl-D-aspartate (NMDA) receptors. []

Q2: How does L-Serine O-sulfate affect NMDA receptor function?

A2: By inhibiting serine racemase, L-Serine O-sulfate reduces the availability of D-serine. This, in turn, decreases NMDA receptor co-activation, as D-serine is required for their proper functioning. This inhibition can impact neuronal signaling and processes associated with NMDA receptor activity. [, , , ]

Q3: Can L-Serine O-sulfate be considered a "suicide substrate" for certain enzymes?

A3: Yes, research suggests that L-Serine O-sulfate functions as a suicide substrate for enzymes like glutamate racemase, found in bacteria like Pediococcus pentosaceus. This means that the enzyme, while attempting to catalyze a reaction with L-Serine O-sulfate, gets irreversibly inactivated during the process. [, ]

Q4: Beyond serine racemase, which other enzymes are affected by L-Serine O-sulfate?

A4: L-Serine O-sulfate has been shown to interact with other enzymes, including D-amino acid aminotransferase, L-aspartate aminotransferase, and glutamate decarboxylase. It can act as a substrate or inhibitor, depending on the specific enzyme and reaction conditions. [, , , , ]

Q5: How does L-Serine O-sulfate interact with D-amino acid aminotransferase?

A5: In the case of D-amino acid aminotransferase, L-Serine O-sulfate, along with β-chloro-D-alanine, acts as a precursor to an aminoacrylate intermediate. This intermediate can either react with pyridoxal phosphate, forming a reactive inhibitor of the enzyme, or get protonated and hydrolyzed into pyruvate. []

Q6: Does the stereochemistry of L-Serine O-sulfate impact its interaction with enzymes?

A6: Yes, stereochemistry plays a crucial role in how L-Serine O-sulfate interacts with enzymes. For instance, L-aspartate aminotransferase exhibits stereoselectivity, showing little to no activity with the D-enantiomer of serine O-sulfate, while reacting with the L-enantiomer. []

Q7: What are the structural features of L-Serine O-sulfate?

A7: While the provided research excerpts don't explicitly detail the molecular formula, weight, or spectroscopic data for L-Serine O-sulfate, its structure can be inferred from its name and its similarity to L-serine. It likely comprises a serine molecule with a sulfate group attached to the oxygen atom of the hydroxyl side chain.

Q8: How does L-Serine O-sulfate affect glutamate transporters?

A8: Research indicates that L-Serine O-sulfate can inhibit glutamate transporters, particularly GLAST and EAAC1, without affecting GLT1. This inhibition can disrupt the normal uptake of glutamate at synapses, potentially leading to increased glutamate levels in the synaptic cleft. []

Q9: Are there computational studies investigating the interactions of L-Serine O-sulfate with its targets?

A9: Yes, molecular modeling and docking studies have been employed to understand the interaction of L-Serine O-sulfate with glutamate racemase. These studies identified key residues within the active site of the enzyme crucial for the binding and inhibitory activity of L-Serine O-sulfate. []

Q10: Can you elaborate on the structure-activity relationship studies conducted for L-Serine O-sulfate?

A10: Research on human serine racemase revealed that modifications at position Ser84 significantly influence the enzyme's activity and substrate specificity. Notably, the S84D mutant exhibited a drastic shift in preference towards L-serine over L-Serine O-sulfate for beta-elimination reactions. []

Q11: What is the significance of the observed shift in substrate specificity for the S84D mutant of serine racemase?

A11: This shift provides valuable insight into the enzyme's mechanism and suggests that position 84 plays a critical role in dictating the substrate preference for beta-elimination reactions. This information is valuable for developing more specific and potent inhibitors targeting serine racemase. []

Q12: Have any specific applications been identified for L-Serine O-sulfate based on its inhibitory properties?

A12: While L-Serine O-sulfate itself might not be a clinically used drug, its ability to inhibit serine racemase, and consequently NMDA receptor activity, makes it a valuable tool in research. It can be used:

- To study the role of D-serine and NMDA receptors in various neurological processes and disorders. [, , , ]

- To investigate the therapeutic potential of targeting serine racemase for conditions like Alzheimer's disease, ALS, schizophrenia, and neuropathic pain. [, , , ]

Q13: What are the implications of L-Serine O-sulfate's effects on astrocytes for pain research?

A13: L-Serine O-sulfate, by inhibiting serine racemase in astrocytes, reduces D-serine release. This, in turn, diminishes NMDA receptor activation and has been shown to alleviate mechanical allodynia in animal models of neuropathic pain, highlighting a potential target for pain management therapies. [, ]

Q14: How does the administration of L-Serine O-sulfate compare to other D-serine reducing strategies in pain models?

A14: Research shows that both L-Serine O-sulfate and D-amino acid oxidase (DAAO), an enzyme that degrades D-serine, effectively reduce pain behavior in animal models. This suggests that inhibiting D-serine synthesis or enhancing its degradation could be viable strategies for pain relief. [, , ]

Q15: Has L-Serine O-sulfate been investigated for its potential in treating cancer?

A15: While not directly used as an anti-cancer agent, L-Serine O-sulfate has shown potential in enhancing the efficacy of doxorubicin, a chemotherapy drug. By inhibiting specific glutamate transporters, L-Serine O-sulfate can prevent the efflux of doxorubicin from tumor cells, leading to improved drug retention and potentially enhancing its antitumor effects. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.